A Theoretical and Predictive Technical Guide to the Chemical Properties of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one
A Theoretical and Predictive Technical Guide to the Chemical Properties of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one
Disclaimer: The compound 1,1-Difluoro-5-azaspiro[2.5]octan-4-one is a novel chemical entity for which, to the best of our knowledge, no experimental data has been published in peer-reviewed literature. This guide is therefore a theoretical and predictive analysis based on the well-established chemical principles of its constituent structural motifs. All proposed protocols and predicted properties are extrapolations from documented analogous systems and await experimental validation.
Introduction: A Scaffold of Untapped Potential
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements, enhanced metabolic stability, and tailored physicochemical properties is relentless. The titular compound, 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, represents a fascinating convergence of three privileged structural motifs: a rigid spirocyclic core, a metabolically robust gem-difluorocyclopropane ring, and a versatile lactam functionality.
Spirocycles are prized for their ability to enforce a specific three-dimensional conformation, a critical feature for enhancing binding affinity and selectivity to biological targets.[1] The gem-difluorocyclopropane unit is a bioisostere for carbonyls and epoxides and is known to increase metabolic stability and modulate lipophilicity and pKa of proximal functional groups due to the strong electron-withdrawing nature of the fluorine atoms.[2][3][4] Finally, the lactam ring provides a hydrogen bond donor and acceptor, serving as a crucial anchor point for interactions with protein active sites.
This guide provides a predictive framework for researchers and drug development professionals, outlining the probable chemical properties, potential synthetic strategies, and expected reactivity of this promising, yet unexplored, chemical scaffold.
Predicted Physicochemical and Spectroscopic Properties
The properties of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one can be predicted by computational methods and by analogy to structurally related compounds. These values provide a baseline for future experimental characterization.
| Property | Predicted Value / Characteristic | Rationale and Commentary |
| Molecular Formula | C₇H₉F₂NO | - |
| Molecular Weight | 161.15 g/mol | - |
| CAS Number | 1256488-51-8 | Assigned, but no associated literature. |
| XlogP | ~0.6 | The gem-difluoro group increases lipophilicity, but this is offset by the polar lactam functionality. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Crucial for target binding. |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | Crucial for target binding. |
| ¹H NMR | Multiplets at ~1.0-2.0 ppm (cyclopropane CH₂), Multiplets at ~2.5-3.5 ppm (piperidine CH₂), Broad singlet at ~7.0-8.5 ppm (amide NH) | The gem-difluoro group will induce complex splitting patterns in the adjacent cyclopropyl protons. Chemical shifts are estimations. |
| ¹³C NMR | ~170-175 ppm (C=O), ~110-120 ppm (CF₂, triplet due to C-F coupling), ~20-40 ppm (aliphatic carbons) | The CF₂ carbon signal is a key diagnostic peak, appearing as a triplet with a large ¹JCF coupling constant. |
| ¹⁹F NMR | Singlet or AB quartet at ~ -120 to -150 ppm | The chemical environment of the two fluorine atoms will determine if they are equivalent (singlet) or diastereotopic (quartet). |
| IR Spectroscopy | ~3200-3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (Amide I band, C=O stretch), ~1100-1200 cm⁻¹ (C-F stretches) | The carbonyl stretch may be slightly higher than a typical acyclic amide due to ring strain. |
Proposed Synthetic Routes
The synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one is not documented. However, a logical retrosynthetic analysis suggests two plausible routes based on established methodologies for constructing gem-difluorocyclopropanes and spiro-lactams.
Route A: Difluorocyclopropanation of a Methylene Lactam
This approach involves the late-stage introduction of the gem-difluoro group onto a pre-formed spirocyclic precursor. The key step is the addition of difluorocarbene to an exocyclic methylene group adjacent to the lactam carbonyl.
Diagram A: Workflow for Proposed Synthetic Route A
Experimental Protocol (Hypothetical):
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Synthesis of Intermediate B: To a solution of a suitable N-protected 4-piperidone derivative (e.g., 1-Boc-4-piperidone) in THF, add a Wittig reagent such as methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) at 0°C. Allow the reaction to warm to room temperature and stir until completion. Work-up and purification by column chromatography would yield the N-protected 2-methylene-4-piperidone intermediate.
-
Difluorocyclopropanation: This is the critical step. The generation of difluorocarbene from trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) initiated by sodium iodide is a reliable method compatible with various functional groups.[5]
-
In a sealed tube, dissolve the methylene lactam intermediate (1.0 eq) and sodium iodide (2.2 eq) in anhydrous THF.
-
Add TMSCF₃ (2.0 eq) to the mixture.
-
Heat the reaction at 110°C for 2-4 hours.[6]
-
After cooling, quench the reaction, perform an extractive work-up, and purify by silica gel chromatography.
-
-
Deprotection (if necessary): If an N-protecting group like Boc was used, it can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the final target molecule.
Causality and Field Insights: The choice of the Ruppert-Prakash reagent is deliberate; it is safer and more functional-group tolerant than older methods like using sodium chlorodifluoroacetate at high temperatures.[4][5] The success of this route hinges on the stability of the exo-methylene lactam, which can be prone to isomerization or polymerization.
Route B: Spirocyclization via Intramolecular Amination
This strategy builds the lactam ring onto a pre-existing gem-difluorocyclopropane scaffold. This approach leverages an intramolecular cyclization, which is often entropically favored.
Diagram B: Workflow for Proposed Synthetic Route B
Experimental Protocol (Hypothetical):
-
Synthesis of Precursor D: Start with a commercially available cyclopropyl derivative that can be converted to 1-vinyl-2,2-difluorocyclopropane. A common method is the difluorocyclopropanation of 1,3-butadiene, followed by selective functionalization.
-
Functionalization to Intermediate E:
-
Perform an anti-Markovnikov hydroboration-oxidation on the vinyl group to yield the corresponding primary alcohol.
-
Oxidize the alcohol to a carboxylic acid using a strong oxidant like Jones reagent or PCC followed by further oxidation.
-
Convert the carboxylic acid to an activated form (e.g., acyl chloride with SOCl₂ or an ester).
-
Separately, introduce an amino group precursor two carbons away from the cyclopropane ring. This could be achieved via a Gabriel synthesis or similar methods on a suitable halo-alkane derivative of the cyclopropane.
-
-
Intramolecular Lactamization: With the amine and the activated carboxylic acid functionalities in place, intramolecular cyclization can be induced. If starting from an amino ester, heating in the presence of a mild base can effect lactamization. This step forms the six-membered piperidone ring, creating the spiro-junction at the carbon bearing the gem-difluorocyclopropane.
Causality and Field Insights: This route is more convergent but requires careful control of functional group transformations. The key advantage is forming the strained cyclopropane ring early. The success of the final cyclization depends on the chain length and conformational flexibility of the linear precursor, which must allow the nucleophilic amine to reach the electrophilic carbonyl center effectively.
Predicted Chemical Reactivity
The reactivity of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one will be a composite of the behaviors of its functional groups, modulated by their electronic and steric interplay.
Lactam Reactivity
The lactam portion of the molecule is expected to undergo reactions typical of cyclic amides.
-
N-H Reactivity: The amide proton is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an amidate, which can then be alkylated or acylated on the nitrogen atom.
-
Carbonyl Reactivity:
-
Hydrolysis: The amide bond is stable but can be hydrolyzed under forcing acidic or basic conditions to yield the corresponding amino acid, 1-amino-1-(2-aminoethyl)cyclopropane-1-carboxylic acid, after ring opening of the cyclopropane under harsh conditions.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are expected to reduce the amide carbonyl to a methylene group, yielding 1,1-difluoro-5-azaspiro[2.5]octane.[7]
-
gem-Difluorocyclopropane Reactivity
The gem-difluorocyclopropane ring is significantly more strained than its non-fluorinated counterpart and possesses unique electronic properties.[8] While kinetically stable under many conditions, it can undergo specific ring-opening reactions.[4]
-
Thermal Stability: The compound is expected to be reasonably stable to heat, but extreme temperatures could induce decomposition pathways, potentially involving the elimination of HF or ring-opening.
-
Lewis Acid-Catalyzed Ring Opening: Treatment with Lewis acids could promote the cleavage of a C-C bond in the cyclopropane ring. The regioselectivity of this opening would be influenced by the ability of adjacent groups to stabilize the resulting carbocationic intermediate.
-
Transition Metal-Catalyzed Transformations: Palladium and Rhodium catalysts are known to engage with gem-difluorocyclopropanes, leading to ring-opened fluoroallylic intermediates.[8][9] These can then participate in cross-coupling reactions, providing a pathway to more complex monofluorinated alkenes.
Diagram C: Predicted Mechanism for Pd-Catalyzed Ring-Opening
This mechanism shows the oxidative addition of a Pd(0) catalyst into a C-C bond of the cyclopropane, followed by β-fluoride elimination to form a fluorinated π-allyl complex, which is then intercepted by a nucleophile.[10]
Potential Applications in Drug Discovery
While speculative, the unique structural combination in 1,1-Difluoro-5-azaspiro[2.5]octan-4-one suggests several advantages for medicinal chemistry:
-
Scaffold Rigidity for Selectivity: The spirocyclic nature rigidly holds the pharmacophoric elements (NH donor, C=O acceptor) in a defined spatial orientation, which can lead to higher binding affinity and selectivity for a specific protein target.[11]
-
Metabolic Stability: The gem-difluoro group can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate by increasing its half-life.[2]
-
Modulation of Physicochemical Properties: The fluorine atoms can fine-tune the pKa of the amide proton and the overall lipophilicity of the molecule, allowing for optimization of properties like solubility and cell permeability.[4]
This scaffold could serve as a novel building block for libraries targeting enzyme families such as kinases, proteases, or ion channels, where precise geometry and metabolic robustness are paramount.
Conclusion
1,1-Difluoro-5-azaspiro[2.5]octan-4-one stands as a molecule of significant synthetic interest and potential utility. Although it remains an uncharacterized entity, a thorough analysis of its constituent parts allows for the rational prediction of its properties and reactivity. The proposed synthetic routes, grounded in established chemical literature, offer a clear path for its future synthesis. The unique combination of a rigid spiro-lactam with a stabilizing gem-difluorocyclopropane ring makes it a highly attractive scaffold for the next generation of therapeutic agents. Experimental validation of the predictions laid out in this guide is a necessary and exciting next step for the chemical and pharmaceutical sciences communities.
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